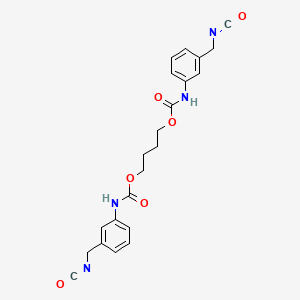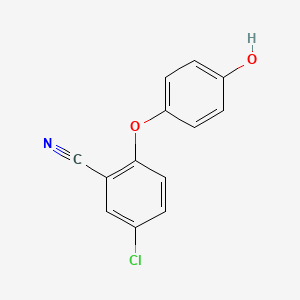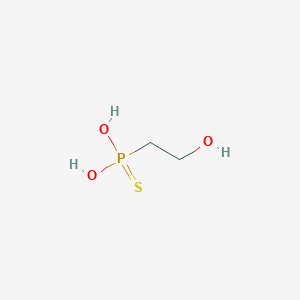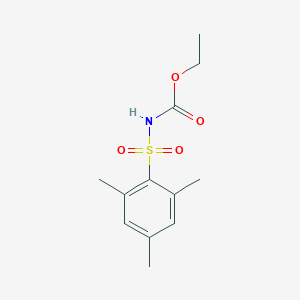
Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is an organic compound that belongs to the class of sulfonyl carbamates. This compound is characterized by the presence of an ethyl group, a sulfonyl group, and a carbamate group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate involves the interaction of its functional groups with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate can be compared with other sulfonyl carbamates such as:
- Mthis compound
- Propyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate
- Butyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate
These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the carbamate group. The uniqueness of this compound lies in its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
63924-89-0 |
|---|---|
Molekularformel |
C12H17NO4S |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
ethyl N-(2,4,6-trimethylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H17NO4S/c1-5-17-12(14)13-18(15,16)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
AGSATXBFGPQAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
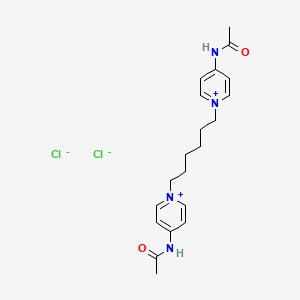
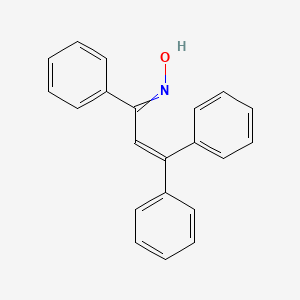
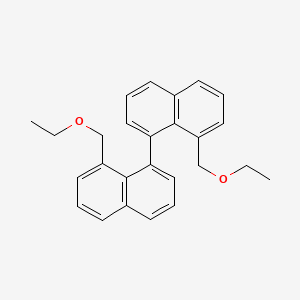
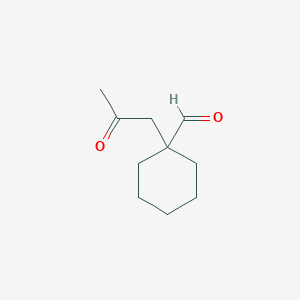
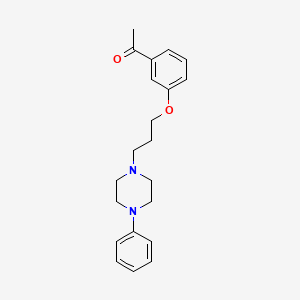
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
